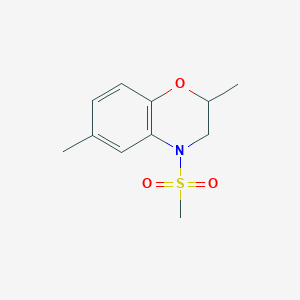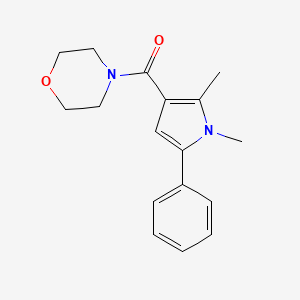
2,6-dimethyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl methyl sulfone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-dimethyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl methyl sulfone, also known as DBM, is a synthetic compound with potential therapeutic applications. It belongs to the class of benzoxazinone derivatives and has gained attention in recent years due to its potential as a chemopreventive and therapeutic agent in cancer treatment.
作用機序
The mechanism of action of 2,6-dimethyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl methyl sulfone involves the inhibition of various signaling pathways involved in cancer cell growth and proliferation. 2,6-dimethyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl methyl sulfone has been found to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in cell survival and proliferation. Additionally, 2,6-dimethyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl methyl sulfone has been shown to inhibit the activity of STAT3, a transcription factor that promotes cancer cell growth and survival.
Biochemical and Physiological Effects:
2,6-dimethyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl methyl sulfone has been found to have various biochemical and physiological effects. It has been shown to induce G2/M cell cycle arrest in cancer cells, thereby preventing their further proliferation. 2,6-dimethyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl methyl sulfone has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for the growth and spread of cancer cells.
実験室実験の利点と制限
2,6-dimethyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl methyl sulfone has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize in the laboratory. Additionally, it has been shown to be non-toxic to normal cells, making it a potentially safe therapeutic agent. However, one limitation of 2,6-dimethyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl methyl sulfone is that it has poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 2,6-dimethyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl methyl sulfone. One area of interest is the development of novel formulations of 2,6-dimethyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl methyl sulfone that can improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the precise mechanism of action of 2,6-dimethyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl methyl sulfone and its potential therapeutic applications in other diseases besides cancer. Finally, clinical trials are needed to evaluate the safety and efficacy of 2,6-dimethyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl methyl sulfone in human patients.
合成法
The synthesis of 2,6-dimethyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl methyl sulfone involves the reaction of 2-amino-6-methylbenzoxazin-4-one with methyl sulfone in the presence of a base catalyst. This reaction results in the formation of 2,6-dimethyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl methyl sulfone as a white crystalline solid.
科学的研究の応用
2,6-dimethyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl methyl sulfone has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. 2,6-dimethyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl methyl sulfone has also been found to induce apoptosis, or programmed cell death, in cancer cells, thereby preventing their further growth and spread.
特性
IUPAC Name |
2,6-dimethyl-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S/c1-8-4-5-11-10(6-8)12(16(3,13)14)7-9(2)15-11/h4-6,9H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JODVAHDQZKCMFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=C(O1)C=CC(=C2)C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methanesulfonyl-2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-ethylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7548872.png)


![N-(5-fluoro-2-methylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7548897.png)
![N-(4-chloro-2-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7548900.png)
methanone](/img/structure/B7548902.png)

![3-{[5-(2-methyl-1,3-thiazol-4-yl)-2,3-dihydro-1H-indol-1-yl]carbonyl}-1H-indazole](/img/structure/B7548916.png)
![(3,4-difluorophenyl){4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}methanone](/img/structure/B7548935.png)


![1-[(4R)-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl]-N-methylmethanamine](/img/structure/B7548958.png)

![N-methyl-N-(5-oxo-7-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)glycine](/img/structure/B7548969.png)